

## A Comprehensive Technical Guide to 2-Bromopyridine-<sup>15</sup>N

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromopyridine-<sup>15</sup>N, a stable isotope-labeled compound crucial for advanced research and development. The document covers its chemical and physical properties, detailed synthesis protocols, and significant applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and drug discovery.

## **Core Properties and Specifications**

2-Bromopyridine-<sup>15</sup>N is a specialized chemical reagent where the common <sup>14</sup>N atom in the pyridine ring is replaced by the stable, heavier isotope <sup>15</sup>N. This isotopic enrichment makes it an invaluable tool for a variety of analytical and metabolic studies.

### **Quantitative Data Summary**

The key chemical and physical properties of 2-Bromopyridine-<sup>15</sup>N are summarized below. It is important to note that while the molecular properties are specific to the <sup>15</sup>N-labeled variant, the physical properties are based on its unlabeled analogue, 2-bromopyridine (CAS No. 109-04-6), and are expected to be nearly identical.



Property	Value	Reference
CAS Number	54267-53-7	[1]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> Br <sup>15</sup> N	[1]
Molecular Weight	158.99 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2][3]
Boiling Point	192-194 °C	[4]
Density	1.657 g/mL at 25 °C	[4]
Refractive Index	n20/D 1.572	
Solubility	Miscible with ethanol, ether, benzene. Slightly miscible with water.	[4]

## **Synthesis and Isotopic Labeling**

The incorporation of the <sup>15</sup>N isotope into the 2-bromopyridine structure is a critical process. While synthesis can begin with an already labeled precursor, a more general and modern approach involves a ring-opening and closing mechanism that allows for late-stage isotopic incorporation.

## **General Synthesis of Unlabeled 2-Bromopyridine**

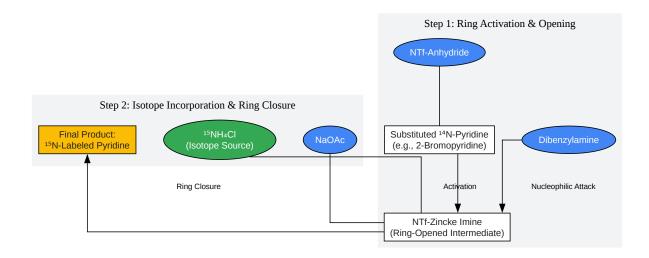
The standard industrial synthesis of 2-bromopyridine starts with 2-aminopyridine.[5] The process involves a diazotization reaction in the presence of hydrobromic acid, followed by bromination.[6][7][8] This method can be adapted if <sup>15</sup>N-labeled 2-aminopyridine is used as the starting material.

## <sup>15</sup>N Isotopic Labeling via Zincke Imine Intermediates

A versatile method for <sup>15</sup>N labeling of pyridines involves a ring-opening/ring-closing sequence. [9] This approach is advantageous as it uses a common and commercially available source of the isotope, <sup>15</sup>NH<sub>4</sub>Cl, and is applicable to a wide range of substituted pyridines.[9]

The workflow for this labeling process is outlined below.





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A workflow for <sup>15</sup>N labeling of pyridines via Zincke imine intermediates.

## **Applications in Research and Drug Development**

The primary value of 2-Bromopyridine-<sup>15</sup>N lies in its utility as an analytical tracer and a building block for synthesizing more complex labeled molecules.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Nitrogen-15 labeling is a transformative technique in NMR spectroscopy.[10] The <sup>15</sup>N nucleus has a nuclear spin of 1/2, which is ideal for NMR studies, providing clearer signals and enabling advanced multi-dimensional experiments that are not feasible with the more abundant but quadrupolar <sup>14</sup>N nucleus.[10] This allows researchers to gain detailed insights into molecular structure, dynamics, and intermolecular interactions.[11]





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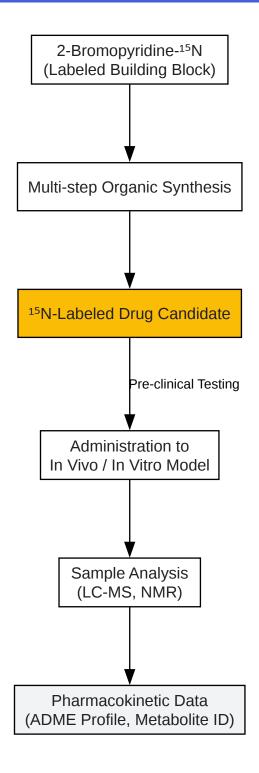
The logical advantage of <sup>15</sup>N labeling in NMR spectroscopy.

## **Drug Development and Metabolic Studies**

In pharmaceutical development, stable isotope-labeled compounds are essential for studying pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).[11] By incorporating 2-Bromopyridine-<sup>15</sup>N into a drug candidate, researchers can use techniques like mass spectrometry (MS) and NMR to accurately track the drug and its metabolites within a biological system.[10][11] This non-invasive tracing provides critical data on metabolic pathways, reaction rates, and drug efficacy.[10][12]

The general workflow for using a labeled building block like 2-Bromopyridine-15N in drug development is shown below.





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Workflow for utilizing <sup>15</sup>N-labeled compounds in ADME studies.

## **Intermediate in Organic Synthesis**

Beyond its role in labeling, 2-bromopyridine is a versatile intermediate. It readily participates in various cross-coupling reactions, such as Negishi and Suzuki couplings, to form C-C or C-N



bonds.[13] Furthermore, it can be converted to 2-lithiopyridine, a potent nucleophile for introducing the pyridyl group into other molecules.[6][13] Using the <sup>15</sup>N-labeled version allows for the precise introduction of an isotopic label into complex target molecules.

## **Experimental Protocols**

The following are detailed methodologies for the synthesis of 2-bromopyridine.

# Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine (Unlabeled)

This protocol is for the unlabeled compound but can be adapted for a <sup>15</sup>N-labeled precursor.

#### Materials:

- 2-Aminopyridine
- 48% Hydrobromic acid (HBr)
- Bromine (Br<sub>2</sub>)
- Sodium nitrite (NaNO<sub>2</sub>)
- Sodium hydroxide (NaOH)
- Ether
- Solid Potassium hydroxide (KOH)
- 5-L three-necked flask with mechanical stirrer, dropping funnel, and thermometer

#### Procedure:[8]

- Preparation: Cool 790 mL (7 moles) of 48% HBr in a 5-L flask to 10-20°C using an ice-salt bath.
- Addition of Amine: Add 150 g (1.59 moles) of 2-aminopyridine to the cooled HBr over approximately 10 minutes.



- Bromination: While maintaining the temperature at 0°C or lower, add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms.
- Diazotization: Prepare a solution of 275 g (4 moles) of NaNO<sub>2</sub> in 400 mL of water. Add this solution dropwise to the reaction mixture over 2 hours, ensuring the temperature remains at 0°C or below. Stir for an additional 30 minutes.
- Neutralization: Prepare a solution of 600 g (15 moles) of NaOH in 600 mL of water. Add this alkaline solution to the mixture at a rate that keeps the temperature below 20-25°C.
- Extraction: Extract the reaction mixture with four 250-mL portions of ether.
- Drying and Distillation: Dry the combined ether extracts over 100 g of solid KOH for 1 hour.
   Distill the dried extract to yield 2-bromopyridine (boiling point: 74–75°C at 13 mm Hg).[8]

## Protocol: <sup>15</sup>N-Labeling of Pyridines via Zincke Intermediates

This is a general protocol based on modern synthetic methods.[9]

#### Materials:

- Substituted <sup>14</sup>N-pyridine (e.g., 2-bromopyridine)
- NTf-Anhydride (Tf<sub>2</sub>O)
- Dibenzylamine
- <sup>15</sup>N-Ammonium chloride (<sup>15</sup>NH<sub>4</sub>Cl)
- Sodium acetate (NaOAc)
- Appropriate solvent (e.g., dichloromethane)

#### Procedure:

Ring Activation: In a suitable reaction vessel under an inert atmosphere, dissolve the starting
 14N-pyridine in a dry solvent. Cool the solution and add NTf-Anhydride to activate the



pyridine ring.

- Ring Opening: Add dibenzylamine to the activated pyridine solution. This will induce a
  nucleophilic attack and ring-opening to form the corresponding Zincke imine intermediate.
  The intermediate can often be isolated via precipitation.
- Ring Closure and Isotope Incorporation: To the isolated Zincke imine, add 2 equivalents of <sup>15</sup>NH<sub>4</sub>Cl (the <sup>15</sup>N source) and sodium acetate.
- Workup and Purification: Stir the reaction until completion (monitored by TLC or LC-MS). The
  reaction mixture is then worked up using standard extraction and purification techniques
  (e.g., column chromatography) to yield the final <sup>15</sup>N-labeled pyridine with high isotopic
  incorporation (>95%).[9]

## Safety and Handling

2-Bromopyridine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazards: Toxic if swallowed or in contact with skin.[2] Causes skin and eye irritation. May
  cause respiratory irritation. Flammable liquid and vapor.[2]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat. Use a suitable respirator if ventilation is inadequate.
- Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[4]

## Conclusion

2-Bromopyridine-<sup>15</sup>N is a powerful and versatile tool for the scientific community. Its role as a stable isotope-labeled building block enables precise investigations into molecular structure, metabolic pathways, and drug pharmacokinetics. The availability of robust synthetic methods for its preparation ensures its continued application in advancing chemical, biological, and pharmaceutical research.



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